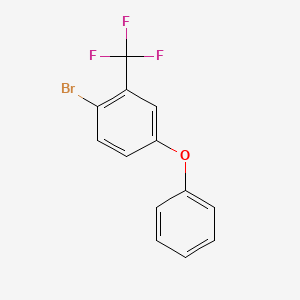

1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene

Description

1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene (CAS 101-55-3, C₁₂H₉BrO) is a brominated aromatic compound featuring a phenoxy group at position 4, a trifluoromethyl group at position 2, and a bromine atom at position 1 (para to the phenoxy group). This structure combines electron-withdrawing groups (trifluoromethyl and bromine) with an electron-donating phenoxy substituent, creating a unique electronic profile. Such compounds are often used as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their stability and reactivity in cross-coupling reactions .

Properties

IUPAC Name |

1-bromo-4-phenoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3O/c14-12-7-6-10(8-11(12)13(15,16)17)18-9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDQRHJEKAYBDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene can be synthesized through several methods, including:

Electrophilic Aromatic Substitution (EAS): Bromination of 4-phenoxy-2-(trifluoromethyl)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

Nucleophilic Aromatic Substitution (NAS): Reaction of 1-bromo-2-(trifluoromethyl)benzene with phenol in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene undergoes various types of reactions, including:

Oxidation: Conversion to corresponding phenols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Reduction: Reduction of the bromine atom to hydrogen using reducing agents such as zinc (Zn) in the presence of hydrochloric acid (HCl).

Substitution: Replacement of the bromine atom with other nucleophiles, such as amines or alcohols, using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO2Cl2, and heat.

Reduction: Zn, HCl, and reflux.

Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Phenols, carboxylic acids.

Reduction: Hydrogenated derivatives.

Substitution: Amides, esters.

Scientific Research Applications

1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is utilized in various scientific research applications, including:

Chemistry: As a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor for pharmaceuticals and in drug discovery.

Industry: In the development of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

Receptor Binding: Interacting with cellular receptors to modulate biological responses.

Signal Transduction: Influencing intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

The structural and functional similarities of 1-bromo-4-phenoxy-2-(trifluoromethyl)benzene to other brominated trifluoromethylbenzene derivatives are critical for understanding its reactivity, applications, and performance. Below is a detailed comparison:

Structural Analogues with Varied Substituents

Table 1: Key Structural Analogues

Biological Activity

1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is a compound with potential biological significance, particularly in the context of medicinal chemistry and pharmacology. Its structural features, including the trifluoromethyl group and the phenoxy moiety, suggest a range of possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom, a trifluoromethyl group, and a phenoxy group that may contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : The compound has been noted for its potential to inhibit specific protein kinases that play crucial roles in cell signaling pathways associated with cancer progression. For instance, it may affect the ACK1 (Activated Cdc42-associated kinase 1), which is implicated in tumorigenesis and metastasis .

- Antiproliferative Effects : Preliminary studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-231). The IC50 values for these compounds are often in the nanomolar range, suggesting potent activity .

- Tubulin Interaction : Compounds related to this compound have shown the ability to destabilize tubulin polymerization, which is critical for mitotic spindle formation during cell division. This mechanism is vital for developing antitumor agents .

Table 1: Summary of Biological Activities

Detailed Findings

A study investigating the antiproliferative effects of related compounds found that specific derivatives exhibited IC50 values as low as 10 nM against MCF-7 cells. The research highlighted that these compounds could induce cell cycle arrest and apoptosis in cancer cells, indicating their potential as therapeutic agents .

Another investigation into ACK1 inhibition revealed that targeting this kinase could lead to decreased cell adhesion and survival in cancer cells, suggesting a promising pathway for developing anticancer therapies involving this compound .

Q & A

Basic Research Question

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential release of toxic fumes (HBr, HF) during reactions .

- Storage : Keep in amber glass bottles at 2–8°C to avoid photodegradation or thermal decomposition .

Can computational models predict the compound’s behavior in novel reaction environments?

Advanced Research Question

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

- Electrophilic aromatic substitution sites : Para to the phenoxy group, validated by experimental regioselectivity .

- Thermodynamic stability : Gibbs free energy changes (ΔG) for decomposition pathways under varying pH .

- Solvent effects : COSMO-RS models simulate solubility in ionic liquids or supercritical CO2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.